2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 372497-62-6
Cat. No.: VC15627964
Molecular Formula: C26H27N5O2S2
Molecular Weight: 505.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372497-62-6 |
|---|---|
| Molecular Formula | C26H27N5O2S2 |
| Molecular Weight | 505.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H27N5O2S2/c1-18(2)31-25(33)21(35-26(31)34)16-20-23(27-22-10-6-7-11-30(22)24(20)32)29-14-12-28(13-15-29)17-19-8-4-3-5-9-19/h3-11,16,18H,12-15,17H2,1-2H3/b21-16- |
| Standard InChI Key | JPCIAZOJXHMLSI-PGMHBOJBSA-N |
| Isomeric SMILES | CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S |
| Canonical SMILES | CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S |
Introduction
Structural Features and Molecular Design
Pyrido[1,2-a]pyrimidin-4-one Core
The central pyrido[1,2-a]pyrimidin-4-one scaffold is a bicyclic system combining pyridine and pyrimidine rings. This structure is frequently associated with bioactivity due to its ability to engage in π-π stacking and hydrogen-bonding interactions with biological targets . In aldose reductase inhibitors, derivatives of this core exhibit micromolar to submicromolar potency, with hydroxylation at specific positions (e.g., C6 or C9) enhancing inhibitory activity . The planar nature of the bicyclic system facilitates binding to enzyme active sites, as demonstrated in docking studies of similar compounds .
4-Benzylpiperazine Substituent
The 4-benzylpiperazine moiety at position 2 introduces a flexible, nitrogen-rich side chain. Piperazine derivatives are common in drug design due to their favorable pharmacokinetic properties, though metabolic stability can be a challenge . In antiparasitic agents, disubstituted piperazines exhibit potent activity against Trypanosoma cruzi, but their efficacy is often limited by rapid hepatic metabolism . The benzyl group in this compound may modulate lipophilicity and receptor affinity, balancing target engagement and bioavailability.
Thiazolidinone Methylidene Group
The (Z)-configured thiazolidinone methylidene group at position 3 contributes a conjugated system with potential redox activity. Thiazolidinones are recognized for antimicrobial and anticancer properties, often mediated through thiol-disulfide exchange or metal chelation . The 4-oxo-2-thioxo configuration in this compound suggests susceptibility to nucleophilic attack, which could be exploited in prodrug strategies or targeted covalent inhibition.
Comparative Structural Analysis
Synthetic Methodologies
Copper-Catalyzed Tandem Reactions
Recent advances in CuI-catalyzed synthesis enable efficient construction of pyrido[1,2-a]pyrimidin-4-ones. A one-pot tandem reaction involving Ullmann-type C–N coupling and intramolecular amidation achieves yields of 29–89% under optimized conditions (130°C, DMF) . This method tolerates diverse substituents, including halogens and electron-withdrawing groups, facilitating structural diversification .
Multi-Step Organic Synthesis
The target compound likely requires sequential functionalization:
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Core Formation: Condensation of 2-halopyridines with (Z)-3-aminoacrylates yields the pyrido-pyrimidinone scaffold .
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Piperazine Introduction: Nucleophilic aromatic substitution or Buchwald-Hartwig amination installs the benzylpiperazine group.
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Thiazolidinone Conjugation: Knoevenagel condensation between the pyrimidinone and a thiazolidinone aldehyde completes the structure.
Reaction Optimization Challenges
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Steric Hindrance: Bulky substituents (e.g., isopropyl) on the thiazolidinone may slow conjugation steps.
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Stereoselectivity: Ensuring (Z)-configuration of the methylidene group requires careful control of reaction conditions.
Biological Activities and Mechanisms
Aldose Reductase Inhibition
Pyrido[1,2-a]pyrimidin-4-ones bearing phenolic or catecholic groups inhibit aldose reductase (ALR2), a key enzyme in diabetic complications . While the exact activity of this compound remains unquantified, structural analogs with hydroxylated cores exhibit IC₅₀ values of 0.8–5.2 µM . The thiazolidinone moiety may enhance binding via hydrophobic interactions with the enzyme's active site.
Anticancer Activity
Thiazolidinone derivatives induce apoptosis in cancer cells by inhibiting topoisomerases I/II or modulating reactive oxygen species (ROS) . The methylidene group in this compound may act as a Michael acceptor, covalently modifying cysteine residues in oncogenic targets .
Pharmacological Profile Comparison
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
Piperazine rings are prone to oxidative metabolism, leading to short half-lives in vivo . Introducing electron-withdrawing groups (e.g., benzyl) reduces CYP450-mediated degradation, as evidenced by improved microsomal stability in related compounds (t₁/₂ > 60 min) .
Solubility and Permeability
The compound’s high molecular weight (≈550 g/mol) and lipophilic groups (logP ≈3.5) may limit aqueous solubility. Prodrug strategies, such as esterification of the thiazolidinone carbonyl, could enhance bioavailability.
Toxicity Profiles
Thiazolidinones are associated with hepatotoxicity at high doses, likely due to glutathione depletion . Structural optimization to mitigate this risk—such as replacing the thioxo group with a sulfonamide—remains unexplored for this compound.
Future Directions and Applications
Targeted Drug Delivery
Conjugation to nanoparticle carriers or antibody-drug conjugates (ADCs) could improve tumor-specific delivery, minimizing off-target effects . The piperazine nitrogen provides a handle for linker attachment.
Combination Therapies
Synergy with existing chemotherapeutics (e.g., fluoroquinolones) merits investigation, particularly in multidrug-resistant infections .
Computational Modeling
Molecular dynamics simulations could predict binding modes to ALR2 or topoisomerases, guiding rational design of next-generation analogs .
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